molecular formula C11H18O5 B8484362 Diethyl 2-acetyl-2-ethylmalonate

Diethyl 2-acetyl-2-ethylmalonate

Cat. No.: B8484362
M. Wt: 230.26 g/mol
InChI Key: YNPAOEVNTZRKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-acetyl-2-ethylmalonate is a substituted malonate ester characterized by two ethyl ester groups and a central malonate core functionalized with acetyl and ethyl substituents. The acetyl group introduces electron-withdrawing effects, enhancing the acidity of α-hydrogens, while the ethyl group contributes steric bulk and electron-donating properties.

Properties

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

diethyl 2-acetyl-2-ethylpropanedioate

InChI

InChI=1S/C11H18O5/c1-5-11(8(4)12,9(13)15-6-2)10(14)16-7-3/h5-7H2,1-4H3

InChI Key

YNPAOEVNTZRKCL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Malonate esters are widely used in organic synthesis due to their reactivity in alkylation, condensation, and cyclization reactions. Below is a detailed comparison of Diethyl 2-acetyl-2-ethylmalonate with analogous compounds, focusing on structural features, synthesis methods, and applications.

Structural and Functional Group Analysis

Compound Name Substituents (R₁, R₂) Molecular Formula Key Functional Groups Key Properties Reference ID
This compound Acetyl, Ethyl C₁₁H₁₈O₅ Acetyl, Ethyl ester Electron-withdrawing acetyl enhances α-H acidity N/A (hypothetical)
Diethyl benzylmalonate Benzyl C₁₄H₁₈O₄ Benzyl, Ethyl ester Aromatic ring enables π-π interactions; used in drug intermediates
Diethyl 2-ethyl-2-phenylmalonate Ethyl, Phenyl C₁₆H₂₀O₄ Ethyl, Phenyl, Ethyl ester Steric hindrance from phenyl; chiral synthesis applications
Diethyl acetamido(2-cyanoethyl)malonate Acetamido, Cyanoethyl C₁₂H₁₈N₂O₅ Acetamido, Cyanoethyl, Ethyl ester Polar cyano group increases solubility; peptide mimicry
Diethyl 2-acetamidomalonate Acetamido C₉H₁₅NO₅ Acetamido, Ethyl ester Bioactive precursor for amino acid derivatives
This compound (Hypothetical Pathway)

Alkylation : Reaction of diethyl malonate with ethyl bromide under basic conditions.

Acetylation : Introduction of acetyl via nucleophilic acyl substitution or ketone formation.

Key Research Findings

Steric and Electronic Effects

  • Electron-Withdrawing Groups (Acetyl) : Increase α-H acidity (pKa ~12–14) compared to alkyl-substituted malonates (pKa ~15–16) .
  • Steric Hindrance : Ethyl and phenyl substituents reduce reaction rates in nucleophilic substitutions but enhance stereoselectivity in cycloadditions .

Pharmacological Relevance

  • Phosphonate analogs (e.g., pyrrolidinone-containing malonates) show activity as β-lactamase inhibitors and antimicrobial agents .
  • Diethyl benzylmalonate derivatives are intermediates in antihypertensive drugs (e.g., valsartan analogs) .

Q & A

Q. How is diethyl 2-acetyl-2-ethylmalonate synthesized, and what are the key reaction conditions?

this compound is synthesized via sequential alkylation of diethyl malonate. First, the malonate is deprotonated with a strong base (e.g., NaOEt in ethanol) to form the enolate, which reacts with an alkyl halide (e.g., ethyl bromide) to introduce the ethyl group. A second alkylation or acylation step introduces the acetyl group. Critical conditions include:

  • Base stoichiometry (1.1–1.5 eq) to ensure complete enolate formation.
  • Reaction temperature (0–25°C) to minimize side reactions.
  • Use of aprotic solvents (e.g., THF) for improved enolate stability .

Q. What role does diethyl malonate play in Claisen condensation reactions?

Diethyl malonate acts as a nucleophile in Claisen condensations. Its enolate attacks the electrophilic carbonyl carbon of another ester or ketone, forming a β-ketoester. Key factors include:

  • Electron-withdrawing ester groups increasing α-H acidity (pKa ~13).
  • Base selection (e.g., NaOEt) to generate the enolate without over-decomposition.
  • Solvent polarity to stabilize intermediates and control reaction rates .

Q. How are diethyl malonate derivatives alkylated in organic synthesis?

Alkylation involves:

  • Enolate formation : Use NaOEt or LDA in ethanol/THF.
  • Electrophilic attack : React with alkyl halides (e.g., methyl iodide) at 0–25°C.
  • Workup : Hydrolysis (acidic or basic) to yield substituted malonates. Example: Diethyl 2-benzylmalonate is synthesized via benzyl bromide addition to the malonate enolate, followed by a second alkylation with iodomethane to introduce methyl groups .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields when using different alkyl halides?

Yield discrepancies often arise from steric hindrance or electronic effects. For example:

  • Primary alkyl halides (e.g., ethyl bromide) show higher yields (>80%) due to faster SN2 mechanisms.
  • Bulky substrates (e.g., tert-butyl halides) may require elevated temperatures (40–60°C) or phase-transfer catalysts. Systematic optimization using Design of Experiments (DoE) can identify critical variables (base strength, solvent polarity) .

Q. What spectroscopic methods confirm the structure of this compound?

  • IR/Raman : Detect ester C=O stretches (~1740 cm⁻¹) and acetyl C=O (~1710 cm⁻¹).
  • NMR :
  • ¹H NMR : Ethyl groups (δ 1.2–1.4 ppm, triplets), acetyl protons (δ 2.1–2.3 ppm, singlet).
  • ¹³C NMR : Malonate carbonyls (δ 165–170 ppm), acetyl carbonyl (δ 200–210 ppm).
    • MS : Molecular ion peak at m/z 230 (M⁺) with fragmentation patterns confirming substituents .

Q. How can analog studies fill data gaps in toxicity or reactivity profiles?

The U.S. EPA uses analogs (e.g., dimethyl malonate) to predict properties like acute toxicity or environmental fate. Criteria for analog selection include:

  • Structural similarity (ester groups, alkyl chain length).
  • Physicochemical properties (logP, solubility).
  • Read-across methods validate predictions using existing data from high-quality sources .

Q. What strategies optimize cyclization reactions involving this compound?

Cyclization efficiency depends on:

  • Catalyst choice : Acidic (e.g., p-TsOH) or basic conditions to stabilize transition states.
  • Solvent effects : Toluene or dichloroethane for azeotropic water removal.
  • Temperature : Reflux (100–120°C) to overcome activation barriers. Example: Reactions with 2-cyanoacetanilides under reflux in 1,2-dichloroethane achieved 75% yield but required monitoring for byproducts like ethoxymethylene transfer .

Q. How are byproducts analyzed in unexpected reaction pathways (e.g., ethoxymethylene transfer)?

  • Chromatography : HPLC or GC-MS to separate and identify byproducts.
  • Mechanistic probes : Isotopic labeling (e.g., ¹³C) to track moiety transfer.
  • Computational modeling : DFT calculations to map energy barriers and intermediates. Example: Ethoxymethylene transfer in reactions with 2-cyanoacetanilides was traced via LC-MS and validated by crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.